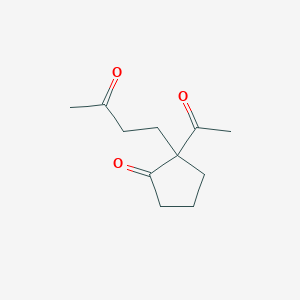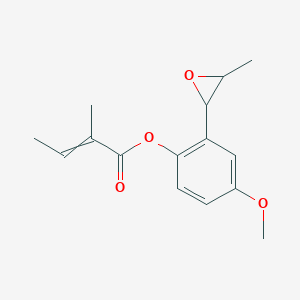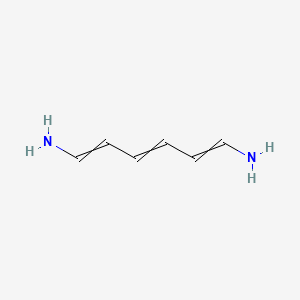![molecular formula C18H21ClN2O B12555669 (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 188905-71-7](/img/structure/B12555669.png)
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline. This involves treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(hexyloxy)aniline in an alkaline medium to form the desired azobenzene compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 4-chloroaniline are diazotized using industrial-grade sodium nitrite and hydrochloric acid.
Automated Coupling: The diazonium salt is then transferred to a reactor where it is coupled with 4-(hexyloxy)aniline under controlled conditions. Automated systems ensure precise control over reaction parameters, leading to high yields and purity.
化学反応の分析
Types of Reactions
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of hydrazobenzenes or anilines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: Investigated for its potential as a photoswitchable ligand in biological systems, allowing control over biological processes using light.
Medicine: Explored for its potential in photodynamic therapy, where light activation can trigger therapeutic effects.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene involves the photoisomerization of the diazene group. Upon exposure to light, the compound undergoes a reversible transformation between the E (trans) and Z (cis) isomers. This photoisomerization can modulate the compound’s interaction with molecular targets, affecting various pathways and processes.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound with two phenyl groups linked by a diazene group.
4-Chloroazobenzene: Similar structure but lacks the hexyloxy group.
4-(Hexyloxy)azobenzene: Similar structure but lacks the chloro group.
Uniqueness
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to the presence of both the 4-chlorophenyl and 4-(hexyloxy)phenyl groups. This combination imparts distinct photophysical and chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
188905-71-7 |
|---|---|
分子式 |
C18H21ClN2O |
分子量 |
316.8 g/mol |
IUPAC名 |
(4-chlorophenyl)-(4-hexoxyphenyl)diazene |
InChI |
InChI=1S/C18H21ClN2O/c1-2-3-4-5-14-22-18-12-10-17(11-13-18)21-20-16-8-6-15(19)7-9-16/h6-13H,2-5,14H2,1H3 |
InChIキー |
CENYZPKRCSZCKL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


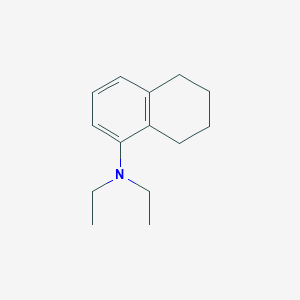
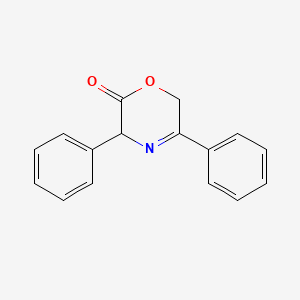
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)
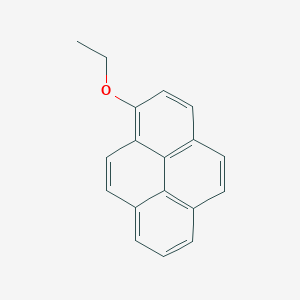

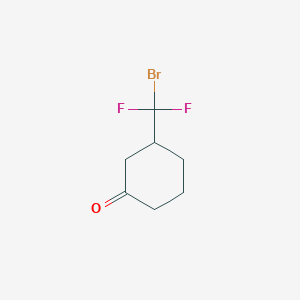
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
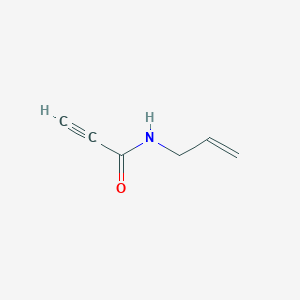
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
